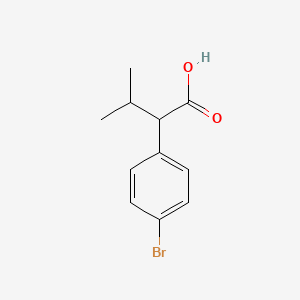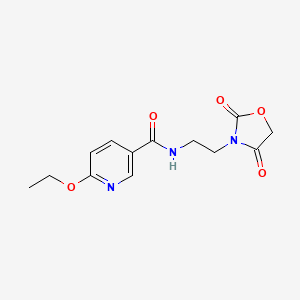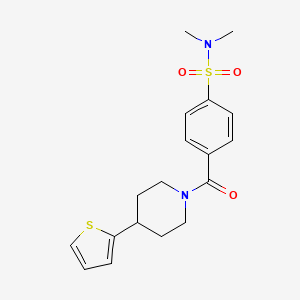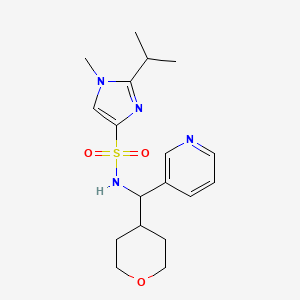
2-(4-Bromophenyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-3-methylbutanoic acid is a derivative of phenylacetic acid containing a bromine atom in the para position . It is an organic compound with a molecular weight of 243.1 g/mol .
Synthesis Analysis
The synthesis of this compound involves the bromination of 2-methyl-2-phenylpropanoic acid . The bromination process occurs in an aqueous medium, resulting in pure this compound . This compound is a key intermediate in the manufacturing process of pure fexofenadine .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by physicochemical and spectral characteristics . The compound has a molecular formula of C10H11BrO2 .Chemical Reactions Analysis
The chemical reactions of this compound involve various processes such as electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 122-124°C . Its density at 25°C is 1.4212g/ml .科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Analog Compounds : Research includes the synthesis of similar compounds like (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is a key building block for calcium antagonists like Mibefradil. This synthesis involves asymmetric hydrogenation and has applications in drug development (Crameri et al., 1997).
Production of Wine Aroma Compounds : Hydroxy acids, similar in structure to 2-(4-Bromophenyl)-3-methylbutanoic acid, are investigated for their role in the formation of aroma compounds in wines and other alcoholic beverages (Gracia-Moreno et al., 2015).
Development of Continuous Production Systems : Research has been conducted on the continuous production of similar compounds, highlighting its potential for industrial applications and the manufacturing of pharmaceutical intermediates (Wang and Kienzle, 1998).
Crystallization and Optical Resolution : Studies on the crystallization and optical resolution of similar compounds have been reported. This has implications for the synthesis of pure enantiomers, which is crucial in pharmaceutical applications (Nohira et al., 1986).
Biological and Medical Research
Inhibitory Properties in Biological Systems : Some derivatives of similar compounds have been found to exhibit inhibitory properties against enzymes like aminopeptidase, which could have therapeutic implications (Nakamura et al., 1976).
Biosynthesis in Fruits : Research into biosynthesis of esters structurally related to this compound in fruits like apples has been conducted. This has relevance in understanding fruit aroma and flavor development (Rowan et al., 1996).
Synthesis of Fluorinated Amino Acids : Research includes the synthesis of fluorinated amino acids using compounds structurally related to this compound. This has applications in the development of novel pharmaceuticals (Laue et al., 2000).
Structural Elucidation and Crystallography : Studies involving the crystal structure determination of halogenated carboxylic acids related to this compound offer insights into their molecular conformations and potential applications in material sciences (Seidel et al., 2020).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with tobacco protoplasts .
Mode of Action
It’s worth noting that related compounds, such as 4-bromophenylacetic acid, have been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Biochemical Pathways
For instance, 4-bromophenylacetic acid has been shown to interact with plant protoplasts, leading to the formation of 4-bromophenylacetyl-L-aspartic acid .
Result of Action
For instance, 4-bromophenylacetic acid has been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
特性
IUPAC Name |
2-(4-bromophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHIBZBVLKGOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)



![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)

![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
